7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane
Description
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane is a spirocyclic amine featuring a bicyclic framework with two nitrogen atoms at positions 2 and 6. The cyclopropylmethyl substituent at position 7 introduces steric and electronic effects that influence its physicochemical and pharmacological properties. This compound is available as a dihydrochloride salt (CAS: 1415562-71-8) with a molecular weight of 239.18 g/mol and a purity of 98% . Its spirocyclic structure enhances three-dimensionality, which is advantageous for modulating drug-like properties such as solubility, metabolic stability, and receptor selectivity .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
7-(cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C11H20N2/c1-2-10(1)7-13-5-3-11(4-6-13)8-12-9-11/h10,12H,1-9H2 |
InChI Key |
HNIIPZAGPIVACK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC3(CC2)CNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. For example, N-Boc-4-piperidone can be used as a starting material, which undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine. This intermediate is then subjected to a [2+2] cyclization reaction catalyzed by zinc/copper to form the spiro ketone. The spiro ketone is subsequently reduced to the desired alcohol using sodium borohydride, and finally, the Boc protecting group is removed using hydrochloric acid to yield the target compound .
Industrial Production Methods
Industrial production methods for 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including as a modulator of neurotransmitter receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For example, it may act as a positive allosteric modulator of AMPA receptors, enhancing their activity and potentially improving cognitive functions . The compound’s effects are mediated through its binding to specific sites on the receptor, leading to conformational changes that increase receptor activity.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The 2,7-diazaspiro[3.5]nonane scaffold has been extensively modified to explore structure-activity relationships (SAR). Key derivatives include:
Physicochemical Properties
Pharmacological Activity
- Sigma Receptor (SR) Ligands: Derivatives like 4b and 5b (from ) exhibit nanomolar affinity for S1R and S2R.
- Dopamine D4 Receptor (D4R) Antagonism: The unmodified 2,7-diazaspiro[3.5]nonane core shows promise in selective D4R antagonism, but cyclopropylmethyl substitution’s impact remains underexplored .
Advantages and Limitations
- Advantages :
- Limitations: Limited commercial availability (e.g., discontinued status of oxane-carbonyl derivative in ). Scarce direct comparative data on cyclopropylmethyl vs. other substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
